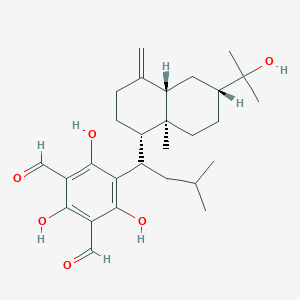![molecular formula C23H16Cl2N2O6 B241914 5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241914.png)
5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as C21H16Cl2N2O5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromeno[2,3-c]pyrrole, which is a class of compounds that possess diverse biological activities.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory properties. In addition, it has also been found to possess antimicrobial, antifungal, and insecticidal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potent biological activity, its ability to inhibit the activity of specific enzymes and proteins, and its potential applications in various fields. However, limitations include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to study its potential applications in the field of material science, particularly in the development of new materials with unique properties. Another direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, research can be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. The first step involves the synthesis of 5-methyl-3-isoxazolyl-2-aminophenol, which is then reacted with 2,3-dimethoxybenzaldehyde to form the intermediate compound. This intermediate compound is then reacted with 5,7-dichloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form the final product.
Scientific Research Applications
5,7-Dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In the field of agriculture, it has been found to possess insecticidal and fungicidal properties. In addition, this compound has also been studied for its potential applications in the field of material science.
Properties
Molecular Formula |
C23H16Cl2N2O6 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
5,7-dichloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16Cl2N2O6/c1-10-7-16(26-33-10)27-18(12-5-4-6-15(30-2)21(12)31-3)17-19(28)13-8-11(24)9-14(25)20(13)32-22(17)23(27)29/h4-9,18H,1-3H3 |
InChI Key |
OIHIYDDUPQDSAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C=C(C=C4C3=O)Cl)Cl)C5=C(C(=CC=C5)OC)OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4Cl)Cl)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)

![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241880.png)

![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)
![Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241890.png)
